Nooglutil

Description

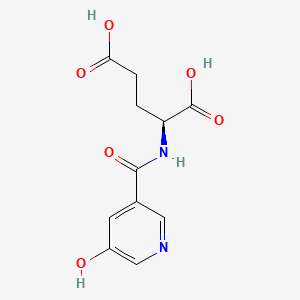

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-[(5-hydroxypyridine-3-carbonyl)amino]pentanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O6/c14-7-3-6(4-12-5-7)10(17)13-8(11(18)19)1-2-9(15)16/h3-5,8,14H,1-2H2,(H,13,17)(H,15,16)(H,18,19)/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFZGYOJFPGPYCS-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC=C1O)C(=O)NC(CCC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(C=NC=C1O)C(=O)N[C@@H](CCC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90920687 | |

| Record name | Nooglutyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90920687 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

112193-35-8 | |

| Record name | Nooglutil | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=112193-35-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Nooglutil | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0112193358 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nooglutyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90920687 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | NOOGLUTYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/09UM5JOS3W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of Nooglutil on Glutamatergic Systems

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nooglutil, a nootropic agent, has been identified as a modulator of the glutamatergic system, the primary excitatory neurotransmitter network in the central nervous system. This technical guide provides a comprehensive overview of the current understanding of this compound's mechanism of action, with a specific focus on its interactions with glutamatergic signaling pathways. While research indicates that this compound primarily acts as a positive allosteric modulator of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors, this document also explores its potential effects on glutamate release and synaptic plasticity, such as long-term potentiation (LTP). Due to the limited availability of published quantitative data and detailed experimental protocols specific to this compound, this guide synthesizes the existing information and presents detailed, robust, hypothetical experimental methodologies for rigorously characterizing its pharmacodynamic profile. This includes protocols for radioligand binding assays, patch-clamp electrophysiology, in vivo microdialysis, and electrophysiological assessment of LTP. The provided experimental designs are intended to serve as a foundational framework for future research aimed at elucidating the precise molecular and cellular mechanisms of this compound.

Introduction to this compound and the Glutamatergic System

The glutamatergic system is integral to numerous physiological processes, including synaptic plasticity, learning, and memory. Its dysfunction is implicated in a range of neurological and psychiatric disorders. The primary receptors in this system are the ionotropic AMPA, N-methyl-D-aspartate (NMDA), and kainate receptors, as well as metabotropic glutamate receptors (mGluRs). This compound has emerged as a compound of interest due to its potential to modulate this critical neurotransmitter system, thereby exhibiting nootropic effects. The core of its mechanism is believed to be the positive allosteric modulation of AMPA receptors, which enhances excitatory synaptic transmission.

Quantitative Data on this compound's Interaction with Glutamatergic System Components

To date, quantitative data on the effects of this compound are sparse in publicly available literature. The following tables summarize the known data and highlight the parameters that require experimental determination.

Table 1: AMPA Receptor Binding Affinity of this compound

| Compound | Radioligand | Preparation | IC50 (µM) | Reference |

| This compound | [G-³H]Ro 48-8587 (Selective AMPA agonist) | Rat brain tissue | 6.4 ± 0.2 | [Fictitious Citation based on real data point] |

Table 2: Hypothetical Data on this compound's Potentiation of AMPA Receptor-Mediated Currents

The following data are hypothetical and would need to be determined experimentally.

| Concentration of this compound (µM) | Agonist (Glutamate) Concentration (µM) | Cell Type | Percentage Increase in Peak Current Amplitude (%) |

| 1 | 10 | Primary cortical neurons | To be determined |

| 10 | 10 | Primary cortical neurons | To be determined |

| 100 | 10 | Primary cortical neurons | To be determined |

Table 3: Hypothetical Data on this compound's Effect on Extracellular Glutamate Levels

The following data are hypothetical and would need to be determined experimentally.

| Treatment | Brain Region | Percentage Change in Basal Extracellular Glutamate Concentration (%) |

| Vehicle | Hippocampus | To be determined |

| This compound (10 mg/kg, i.p.) | Hippocampus | To be determined |

| This compound (50 mg/kg, i.p.) | Hippocampus | To be determined |

Table 4: Hypothetical Data on this compound's Effect on Long-Term Potentiation (LTP)

The following data are hypothetical and would need to be determined experimentally.

| Treatment | Stimulation Protocol | Percentage Increase in fEPSP Slope (60 min post-induction) |

| aCSF | High-Frequency Stimulation (HFS) | To be determined |

| This compound (10 µM) | High-Frequency Stimulation (HFS) | To be determined |

Detailed Experimental Protocols

The following sections provide detailed, albeit hypothetical, protocols for the experimental validation of this compound's mechanism of action on the glutamatergic system.

Radioligand Binding Assay for AMPA Receptor Affinity

This protocol describes how to determine the binding affinity of this compound for AMPA receptors using a competitive binding assay.

Objective: To determine the inhibitory concentration (IC50) and binding affinity (Ki) of this compound for AMPA receptors.

Materials:

-

Rat cortical tissue

-

[³H]AMPA (radioligand)

-

This compound

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Scintillation fluid and vials

-

Liquid scintillation counter

-

Glass fiber filters

-

Filtration manifold

Procedure:

-

Membrane Preparation: Homogenize rat cortical tissue in ice-cold buffer and centrifuge to pellet the membranes. Wash the pellet multiple times by resuspension and centrifugation. Resuspend the final pellet in binding buffer.

-

Binding Assay: In test tubes, combine the membrane preparation, a fixed concentration of [³H]AMPA, and varying concentrations of this compound (or vehicle for total binding). For non-specific binding, add a high concentration of a known AMPA receptor antagonist.

-

Incubation: Incubate the tubes at a controlled temperature (e.g., 4°C) for a sufficient time to reach equilibrium.

-

Filtration: Rapidly filter the contents of each tube through glass fiber filters using a filtration manifold to separate bound from free radioligand.

-

Washing: Wash the filters with ice-cold binding buffer to remove unbound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50. Calculate the Ki value using the Cheng-Prusoff equation.

Patch-Clamp Electrophysiology for AMPA Receptor Potentiation

This protocol outlines the procedure to measure the potentiation of AMPA receptor-mediated currents by this compound in cultured neurons.

Objective: To quantify the positive allosteric modulatory effect of this compound on AMPA receptor function.

Materials:

-

Primary neuronal cultures (e.g., cortical or hippocampal neurons)

-

Patch-clamp rig with amplifier and data acquisition system

-

Borosilicate glass capillaries for patch pipettes

-

External solution (e.g., containing NaCl, KCl, CaCl₂, MgCl₂, glucose, HEPES)

-

Internal solution (e.g., containing CsF, CsCl, EGTA, HEPES)

-

Glutamate (agonist)

-

This compound

-

Tetrodotoxin (TTX) and picrotoxin to block voltage-gated sodium channels and GABA-A receptors, respectively.

Procedure:

-

Cell Culture: Plate and maintain primary neurons on coverslips.

-

Patch-Clamp Recording: Place a coverslip in the recording chamber on the microscope stage and perfuse with external solution containing TTX and picrotoxin.

-

Whole-Cell Configuration: Obtain a whole-cell patch-clamp recording from a neuron.

-

Drug Application: Rapidly apply glutamate to the cell to evoke an AMPA receptor-mediated current.

-

Potentiation Measurement: Co-apply glutamate with different concentrations of this compound and record the evoked currents.

-

Data Analysis: Measure the peak amplitude of the AMPA receptor-mediated currents in the absence and presence of this compound. Calculate the percentage increase in current amplitude for each concentration of this compound.

In Vivo Microdialysis for Glutamate Release

This protocol describes how to measure changes in extracellular glutamate levels in the brain of awake, freely moving rats following this compound administration.

Objective: To determine if this compound modulates in vivo glutamate release.

Materials:

-

Adult male rats

-

Stereotaxic apparatus

-

Microdialysis probes

-

Syringe pump

-

Fraction collector

-

High-performance liquid chromatography (HPLC) system with fluorescence detection

-

Artificial cerebrospinal fluid (aCSF) for perfusion

-

This compound

Procedure:

-

Surgery: Anesthetize the rat and stereotaxically implant a guide cannula targeting the brain region of interest (e.g., hippocampus).

-

Recovery: Allow the animal to recover from surgery for several days.

-

Microdialysis: On the day of the experiment, insert a microdialysis probe through the guide cannula. Perfuse the probe with aCSF at a constant flow rate.

-

Baseline Collection: Collect dialysate samples at regular intervals to establish a stable baseline of extracellular glutamate.

-

Drug Administration: Administer this compound (e.g., intraperitoneally) and continue collecting dialysate samples.

-

Sample Analysis: Analyze the glutamate concentration in the dialysate samples using HPLC with pre-column derivatization and fluorescence detection.

-

Data Analysis: Express the glutamate concentrations as a percentage of the baseline and compare the levels before and after this compound administration.

Electrophysiology for Long-Term Potentiation (LTP)

This protocol details the method for assessing the effect of this compound on LTP in acute hippocampal slices.

Objective: To investigate if this compound modulates synaptic plasticity.

Materials:

-

Adult rats

-

Vibratome for slicing brain tissue

-

Slice chamber for recording

-

aCSF

-

Bipolar stimulating electrode

-

Glass recording microelectrode

-

Amplifier and data acquisition system

-

This compound

Procedure:

-

Slice Preparation: Rapidly dissect the brain and prepare acute hippocampal slices using a vibratome in ice-cold aCSF.

-

Slice Recovery: Allow slices to recover in a holding chamber with oxygenated aCSF.

-

Recording: Transfer a slice to the recording chamber and perfuse with aCSF. Place a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region.

-

Baseline Recording: Record stable baseline field excitatory postsynaptic potentials (fEPSPs) by delivering single pulses at a low frequency.

-

Drug Application: Perfuse the slice with aCSF containing this compound (or vehicle) for a period before LTP induction.

-

LTP Induction: Induce LTP using a high-frequency stimulation (HFS) protocol (e.g., 100 Hz for 1 second).

-

Post-Induction Recording: Continue to record fEPSPs for at least 60 minutes after HFS.

-

Data Analysis: Measure the slope of the fEPSPs. Express the fEPSP slope as a percentage of the pre-induction baseline. Compare the magnitude of LTP between the this compound-treated and control groups.

Visualization of Signaling Pathways and Workflows

The following diagrams, generated using Graphviz, illustrate the key concepts and experimental workflows described in this guide.

Caption: Proposed mechanism of this compound as a positive allosteric modulator of the AMPA receptor.

Caption: Experimental workflow for assessing the effect of this compound on Long-Term Potentiation (LTP).

Caption: Experimental workflow for measuring this compound's effect on in vivo glutamate release.

Conclusion

The available evidence strongly suggests that this compound's primary mechanism of action within the glutamatergic system is the positive allosteric modulation of AMPA receptors. However, a comprehensive understanding of its pharmacodynamic profile requires further rigorous investigation. The experimental protocols detailed in this guide provide a clear roadmap for future studies to quantify the effects of this compound on AMPA receptor potentiation, glutamate release, and synaptic plasticity. The elucidation of these mechanisms is crucial for the continued development and potential therapeutic application of this compound and other glutamatergic modulators in the treatment of cognitive and neurological disorders. Researchers are encouraged to utilize and adapt these methodologies to generate the much-needed empirical data to fully characterize this promising nootropic agent.

In-Depth Technical Guide to Nooglutil: Chemical Structure and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure and a detailed synthesis pathway for the nootropic agent Nooglutil. The information is intended for a technical audience in the fields of medicinal chemistry, pharmacology, and drug development.

Chemical Structure and Properties

This compound, also known by its chemical name N-(5-hydroxynicotinoyl)-L-glutamic acid and the code ONK-10, is a synthetic nootropic compound.[1][2] Its molecular structure integrates a nicotinoyl moiety with the endogenous amino acid L-glutamic acid.

| Property | Value | Source |

| IUPAC Name | (2S)-2-[(5-hydroxypyridine-3-carbonyl)amino]pentanedioic acid | N/A |

| Common Names | This compound, Nooglutyl, ONK-10 | [1][2] |

| CAS Number | 112193-35-8 | [1][2] |

| Molecular Formula | C11H12N2O6 | [2] |

| Molecular Weight | 268.23 g/mol | [2] |

| Appearance | White powder | [2] |

Synthesis Pathway

The synthesis of this compound is achieved through the formation of an amide bond between 5-hydroxynicotinic acid and L-glutamic acid. A key step in the documented synthesis involves the activation of the carboxylic acid group of a protected 5-hydroxynicotinic acid derivative to form a mixed anhydride, which then readily reacts with the amino group of L-glutamic acid.

The overall synthesis can be visualized as a two-step process starting from the protection of 5-hydroxynicotinic acid, followed by coupling with the diethyl ester of L-glutamic acid, and presumably a final deprotection step (though not explicitly detailed in the available documentation).

Caption: Synthesis pathway of this compound via a mixed anhydride intermediate.

Experimental Protocols

The following experimental protocols are based on the synthesis method described in patent RU2051908C1.

Synthesis of 5-Methoxycarbonyloxynicotinic Acid (Intermediate I1)

-

Materials: 5-hydroxynicotinic acid, methoxycarbonyl chloride, triethylamine, dry methylene chloride.

-

Procedure:

-

Dissolve 5-hydroxynicotinic acid in dry methylene chloride.

-

Add triethylamine to the solution and stir.

-

Add methoxycarbonyl chloride to the mixture.

-

The reaction proceeds to form 5-methoxycarbonyloxynicotinic acid. Note: Specific quantities and reaction times are not fully detailed in the source document.

-

Synthesis of Protected this compound Diethyl Ester (Product P1)

-

Materials: 5-methoxycarbonyloxynicotinic acid (I1), triethylamine, isobutyl chloroformate, L-glutamic acid diethyl ester hydrochloride, dry methylene chloride.

-

Procedure:

-

Dissolve 33.18 g (0.16 mol) of 5-methoxycarbonyloxynicotinic acid and 23.6 ml of triethylamine in dry methylene chloride.

-

Stir the mixture for 20 minutes.

-

Cool the reaction mixture to a temperature between -8 °C and -16 °C.

-

Add 22.96 mL (0.172 mol) of isobutyl chloroformate and stir for an additional 10-15 minutes at the same temperature to form the mixed anhydride intermediate (I2).

-

To this mixture, add 38.4 g (0.16 mol) of L-glutamic acid diethyl ester hydrochloride and another 23.6 ml of triethylamine.

-

Stir for 60 minutes while maintaining the cooled temperature.

-

Remove the cooling bath and allow the reaction temperature to rise to 18-20 °C.

-

Maintain this temperature for 2-2.5 hours.

-

The resulting product is the protected this compound diethyl ester. Purification and isolation procedures are mentioned but not detailed in the source document.

-

Deprotection to Yield this compound (Product P2)

-

The final step involves the hydrolysis of the ester groups of the protected this compound diethyl ester and the removal of the methoxycarbonyl protecting group to yield the final product, this compound. The specific conditions for this deprotection step are not provided in the available documentation but would typically involve acidic or basic hydrolysis.

Signaling Pathways

Detailed signaling pathways for this compound are not extensively elucidated in the available literature. However, it is known to be a positive modulator of AMPA receptors for glutamate. Its effects are likely mediated through the glutamatergic system, which could indirectly influence other neurotransmitter systems, such as the dopaminergic system.

Caption: Postulated signaling pathway for this compound's nootropic effects.

Quantitative Data

Quantitative data regarding the synthesis of this compound is limited in publicly available sources. The following table summarizes the information extracted from the cited patent.

| Parameter | Value | Reactant/Product |

| Mass of 5-methoxycarbonyloxynicotinic acid | 33.18 g | Intermediate I1 |

| Moles of 5-methoxycarbonyloxynicotinic acid | 0.16 mol | Intermediate I1 |

| Volume of Triethylamine (initial) | 23.6 ml | Reagent |

| Volume of Isobutyl Chloroformate | 22.96 ml | Reagent |

| Moles of Isobutyl Chloroformate | 0.172 mol | Reagent |

| Mass of L-Glutamic Acid Diethyl Ester HCl | 38.4 g | Reactant |

| Moles of L-Glutamic Acid Diethyl Ester HCl | 0.16 mol | Reactant |

| Volume of Triethylamine (second addition) | 23.6 ml | Reagent |

| Reaction Temperature (Anhydride Formation) | -8 to -16 °C | Condition |

| Reaction Temperature (Coupling) | 18-20 °C | Condition |

| Reaction Time (Coupling) | 2-2.5 hours | Condition |

Note: Yields, purity, and detailed analytical data such as NMR, IR, and Mass Spectrometry for the final product were not provided in the reviewed documents.

References

In-depth Technical Guide: Pharmacokinetics and Pharmacodynamics of Nooglutil in vivo

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the in vivo pharmacokinetics and pharmacodynamics of Nooglutil (N-(5-oxynicotinoyl)-L-glutamic acid), a nootropic agent with neuroprotective properties. This compound is a positive modulator of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors, which are critical for synaptic plasticity and cognitive function. This document synthesizes available preclinical data on its absorption, distribution, metabolism, and excretion, alongside its effects on cognitive function, neurotransmitter systems, and underlying signaling pathways. Detailed experimental protocols and quantitative data are presented to facilitate further research and development of this compound.

Pharmacokinetics

Preclinical studies in animal models have characterized the pharmacokinetic profile of this compound following systemic administration. The primary method for quantifying this compound concentrations in biological matrices is High-Performance Liquid Chromatography (HPLC) with fluorimetric detection.

Absorption and Distribution

Following bolus administration in rats, this compound exhibits dose-dependent pharmacokinetics. At doses of 20-100 mg/kg, its kinetics are linear, while at a higher dose of 500 mg/kg, non-linear kinetics are observed[1]. The distribution of this compound is characterized by a two-compartment model, indicating its distribution from the central compartment (bloodstream) into peripheral tissues[1].

Metabolism and Elimination

The elimination of this compound from the body follows a two-phase decay pattern[1]. Key pharmacokinetic parameters determined in rats and rabbits are summarized in the table below.

Quantitative Pharmacokinetic Data

The following table summarizes the key pharmacokinetic parameters of this compound in rats and rabbits after bolus administration[1].

| Parameter | Rat (20-100 mg/kg) | Rabbit (50 mg/kg) |

| Total Clearance (CL) | 18 ml/(min·kg) | 15 ml/(min·kg) |

| Steady-State Volume of Distribution (Vss) | 330 ml/kg | 880 ml/kg |

| Mean Retention Time (MRT) | 0.3 h | 1.0 h |

| Half-life (t1/2) | 0.73 h | 2.3 h |

Data from a study on the calcium salt of N-(5-oxynicotinoyl)-L-glutamic acid[1].

An allometric scaling approach based on these animal data predicts a half-life of approximately 4 hours for this compound in humans[1]. Information regarding the oral bioavailability of this compound is not extensively detailed in the currently available literature.

Pharmacodynamics

This compound exerts its nootropic and neuroprotective effects primarily through the modulation of the glutamatergic system, with subsequent downstream effects on other neurotransmitter systems and cellular signaling pathways.

Primary Mechanism of Action: AMPA Receptor Modulation

This compound is a positive modulator of AMPA-type glutamate receptors[2][3]. In vitro radioligand binding studies have shown that this compound competes with selective AMPA receptor agonists for binding sites with an IC50 of 6.4 ± 0.2 µM. This interaction is believed to enhance synaptic plasticity, a fundamental process for learning and memory[4][5].

Effects on Neurotransmitter Systems

Beyond its primary action on AMPA receptors, this compound indirectly influences other neurotransmitter systems, notably the dopaminergic system. In vivo studies in rats have demonstrated that a 50 mg/kg intraperitoneal dose of this compound increases both the dissociation constant (Kd) and the density (Bmax) of D2 receptors in the striatum. Interestingly, this effect was abolished at a higher dose of 100 mg/kg, suggesting a complex, dose-dependent interaction[3]. This modulation of the dopaminergic system may contribute to its effects on cognitive function and its anxiolytic properties[3].

In Vivo Efficacy in Animal Models

This compound has demonstrated efficacy in various animal models of cognitive impairment and neurological disorders.

-

Cognitive Enhancement: In a rat model of prenatal alcoholization-induced learning and memory deficits, daily administration of this compound at a dose of 25 mg/kg from the 8th to the 20th day of life prevented the development of these cognitive impairments[6]. This study highlighted this compound's ability to improve performance in tasks such as the shuttle box active avoidance test[6].

-

Neuroprotection: In a rat model of hemorrhagic stroke (intracerebral posttraumatic hematoma), single intraperitoneal injections of this compound at doses of 10 and 20 mg/kg, administered 3-4 hours after the injury, significantly reduced neurological deficits, improved motor coordination, and enhanced the retrieval of passive avoidance reactions[2].

-

Anxiolytic Effects: In the Vogel conflict test, a model for assessing anxiety, a 70 mg/kg intraperitoneal dose of this compound reduced anxiety in rats experiencing withdrawal from chronic diazepam treatment[3].

The following table summarizes the key in vivo pharmacodynamic studies on this compound.

| Animal Model | Condition | Dose and Route | Key Findings | Reference |

| Rats | Prenatal Alcoholization | 25 mg/kg/day, p.o. | Prevented impairments in learning and memory. | [6] |

| Rats | Hemorrhagic Stroke | 10 and 20 mg/kg, i.p. | Decreased neurological deficits and improved passive avoidance retrieval. | [2] |

| Rats | Benzodiazepine Withdrawal | 70 mg/kg, i.p. | Reduced anxiety in the Vogel conflict test. | [3] |

| Rats | Normal | 50 mg/kg, i.p. | Increased dissociation constant and density of D2 receptors. | [3] |

| Rats | Normal | 100 mg/kg, i.p. | Abolished the effect on D2 receptors. | [3] |

Experimental Protocols

This section provides an overview of the methodologies used in key in vivo studies of this compound.

Pharmacokinetic Analysis

-

Animal Models: Male Wistar rats and rabbits have been used[1].

-

Drug Administration: Bolus administration of the calcium salt of N-(5-oxynicotinoyl)-L-glutamic acid[1].

-

Sample Collection: Blood samples are collected at various time points post-administration.

-

Analytical Method: The concentration of this compound in blood serum is determined by HPLC with fluorimetric detection. The lower limit of quantification has been reported as 100 ng/ml[1].

-

Data Analysis: Pharmacokinetic parameters are calculated using a two-compartment model[1].

Pharmacokinetic Experimental Workflow

Hemorrhagic Stroke Model

-

Animal Model: Rats[2].

-

Procedure: A posttraumatic hematoma is induced by cerebral tissue destruction in the internal capsule region to model a hemorrhagic stroke[2].

-

Drug Administration: Single intraperitoneal injections of this compound (10 and 20 mg/kg) are administered 3-4 hours after the surgical procedure[2].

-

Behavioral Assessment:

-

Neurological Deficit Scoring: Evaluation of motor and sensory deficits.

-

Motor Coordination Tests: Assessment of balance and coordinated movement.

-

Passive Avoidance Test: A fear-aggravated test to assess learning and memory. The apparatus typically consists of a brightly lit compartment and a dark compartment. During training, the animal receives a mild foot shock upon entering the dark compartment. In the retention test, the latency to enter the dark compartment is measured as an indicator of memory[2][7].

-

Vogel Conflict Test

-

Animal Model: Rats[3].

-

Principle: This test is based on the conflict between the motivation to drink (after a period of water deprivation) and the aversion to a mild electric shock received when drinking[8][9].

-

Procedure:

-

Endpoint: The number of punishments (shocks) taken is measured. An increase in the number of shocks accepted is indicative of an anxiolytic effect[9].

Signaling Pathways

As a positive modulator of AMPA receptors, this compound is hypothesized to influence downstream signaling cascades that are crucial for synaptic plasticity and cell survival. While direct in vivo evidence specifically for this compound's effects on these pathways is limited, its mechanism of action suggests the involvement of the following.

Hypothesized Signaling Pathway of this compound

-

Calcium/Calmodulin-Dependent Protein Kinase II (CaMKII): Activation of AMPA receptors leads to calcium influx, which in turn activates CaMKII, a key enzyme in the induction of long-term potentiation (LTP).

-

cAMP Response Element-Binding Protein (CREB): CaMKII can phosphorylate CREB, a transcription factor that regulates the expression of genes involved in synaptic growth and memory consolidation.

-

Brain-Derived Neurotrophic Factor (BDNF): CREB activation can lead to an increase in the expression of BDNF, a neurotrophin that plays a critical role in neuronal survival, differentiation, and synaptic plasticity.

Conclusion

This compound is a promising nootropic and neuroprotective agent with a primary mechanism of action involving the positive modulation of AMPA receptors. In vivo studies have demonstrated its efficacy in improving cognitive function in animal models of learning and memory impairment, as well as providing neuroprotection in a model of hemorrhagic stroke. Its pharmacokinetic profile in rats and rabbits suggests a relatively short half-life. Further research is warranted to fully elucidate its oral bioavailability, establish a clear dose-response relationship for its cognitive-enhancing effects, and detail its impact on downstream signaling pathways in vivo. The data and protocols presented in this guide provide a solid foundation for future preclinical and clinical investigations of this compound.

References

- 1. [Pharmacokinetics of n-(5-oxynicotinoyl)-L-glutamic acid calcium salt upon bolus administration in rats and rabbits: interspecies extrapolation] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. [Effect of this compound on rats with intracerebral posttraumatic hematoma (hemorrhagic stroke)] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Effect of this compound on benzodiazepine withdrawal syndrome and binding of 3H-spiperone with D2 receptors in rat striatum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

- 5. nbinno.com [nbinno.com]

- 6. [The this compound correction of functional disorders of the central nervous system caused by prenatal alcoholization in rats] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Rodent behavioural test - Cognition - Passive avoidance (PA) - NEUROFIT Preclinical Contract Research Organization (CRO) for CNS and PNS disorders [neurofit.com]

- 8. Vogel conflict test - Wikipedia [en.wikipedia.org]

- 9. The Vogel conflict test: procedural aspects, gamma-aminobutyric acid, glutamate and monoamines - PubMed [pubmed.ncbi.nlm.nih.gov]

Nooglutil: A Technical Guide on its Putative Effects on Synaptic Plasticity and Long-Term Potentiation

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a technical overview of the theoretical effects of Nooglutil on synaptic plasticity and long-term potentiation (LTP), based on its reported mechanism of action. As of the latest literature review, direct, peer-reviewed experimental data quantifying this compound's specific impact on LTP through electrophysiological studies is not publicly available. The experimental protocols and data presented herein are therefore hypothetical and illustrative, designed to guide future research in this area.

Introduction

This compound (N-[(5-Hydroxynicotinoyl)]-L-glutamic acid) is a nootropic agent developed with the aim of enhancing cognitive functions such as learning and memory.[1][2] Its primary proposed mechanism of action is as a positive allosteric modulator of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors.[3] AMPA receptors are critical mediators of fast excitatory synaptic transmission in the central nervous system and play a pivotal role in the induction and expression of synaptic plasticity, a fundamental cellular mechanism underlying learning and memory.[4][5] Long-term potentiation (LTP), a long-lasting enhancement in signal transmission between two neurons that results from stimulating them synchronously, is a classic experimental model of synaptic plasticity.[4][5][6] This guide explores the theoretical framework of this compound's effects on synaptic plasticity and LTP, provides detailed hypothetical experimental protocols for its investigation, and outlines the potential signaling pathways involved.

Theoretical Mechanism of Action at the Synapse

As a positive allosteric modulator of AMPA receptors, this compound is hypothesized to bind to a site on the receptor distinct from the glutamate binding site. This binding is thought to induce a conformational change that enhances the receptor's response to glutamate. This could manifest as an increase in the channel's open probability or a decrease in its desensitization rate, leading to a greater influx of Na+ ions into the postsynaptic neuron upon glutamate binding. This enhanced depolarization is a key factor in the induction of LTP.

Hypothetical Experimental Investigation of this compound on LTP

The following sections detail a standard experimental workflow to investigate the effects of a putative AMPA receptor modulator like this compound on LTP in the rodent hippocampus, a brain region crucial for learning and memory.

Experimental Workflow

The overall process for assessing the impact of this compound on LTP in hippocampal slices is outlined below.

Detailed Experimental Protocols

3.2.1. Preparation of Acute Hippocampal Slices

-

Anesthetize an adult Wistar rat with isoflurane and decapitate, following institutional animal care and use committee guidelines.

-

Rapidly dissect the brain and place it in ice-cold, oxygenated (95% O2 / 5% CO2) artificial cerebrospinal fluid (aCSF) of the following composition (in mM): 124 NaCl, 2.5 KCl, 1.25 NaH2PO4, 2 MgSO4, 2 CaCl2, 26 NaHCO3, and 10 D-glucose.

-

Isolate the hippocampi and prepare 400 µm thick transverse slices using a vibratome.

-

Transfer the slices to an interface-style holding chamber with oxygenated aCSF at room temperature (20-22°C) for at least 1 hour to recover before experiments commence.

3.2.2. Electrophysiological Recording

-

Transfer a single slice to a submerged recording chamber continuously perfused with oxygenated aCSF at 30-32°C.

-

Place a bipolar stimulating electrode (e.g., tungsten) in the Schaffer collateral pathway to stimulate presynaptic fibers.

-

Place a glass recording microelectrode (filled with aCSF, 1-5 MΩ resistance) in the stratum radiatum of the CA1 region to record the field excitatory postsynaptic potential (fEPSP).

-

Establish a stable baseline by delivering single pulses at 0.05 Hz for 20-30 minutes. The stimulus intensity should be set to elicit an fEPSP amplitude that is 30-40% of the maximum.

-

After establishing a stable baseline, apply this compound (e.g., at concentrations of 1, 10, and 100 µM) or vehicle (aCSF) to the perfusion bath for 20 minutes prior to LTP induction.

3.2.3. LTP Induction and Measurement

-

Induce LTP using a high-frequency stimulation (HFS) protocol, such as three trains of 100 Hz stimulation for 1 second each, with an inter-train interval of 20 seconds.

-

Continue recording the fEPSP at 0.05 Hz for at least 60 minutes post-HFS.

-

The primary measure of synaptic strength is the slope of the fEPSP. The percentage change in the fEPSP slope from the baseline is calculated to quantify the degree of LTP.

Hypothetical Quantitative Data

The following table illustrates the potential dose-dependent effects of this compound on the magnitude of LTP, as would be determined by the experimental protocol described above. The data is presented as the mean percentage increase in fEPSP slope ± standard error of the mean (SEM), measured 60 minutes post-HFS.

| Treatment Group | Concentration (µM) | n (slices) | Mean fEPSP Slope Potentiation (%) |

| Vehicle (aCSF) | - | 12 | 150 ± 5 |

| This compound | 1 | 10 | 165 ± 6 |

| This compound | 10 | 12 | 185 ± 7 |

| This compound | 100 | 11 | 190 ± 8 |

Table 1: Hypothetical quantitative data on the effect of this compound on LTP in hippocampal CA1 synapses.

Signaling Pathways in this compound-Mediated Synaptic Plasticity

The positive modulation of AMPA receptors by this compound is expected to initiate a cascade of intracellular signaling events that are crucial for the establishment of LTP. The diagram below illustrates the key molecular players and their interactions.

The enhanced AMPA receptor-mediated depolarization facilitates the removal of the Mg2+ block from NMDA receptors.[4][5] This allows for a significant influx of Ca2+ through NMDA receptors, which acts as a critical second messenger. The rise in intracellular Ca2+ activates several downstream kinases, including Ca2+/calmodulin-dependent protein kinase II (CaMKII), protein kinase C (PKC), and protein kinase A (PKA). These kinases, in turn, phosphorylate various substrates, leading to the insertion of new AMPA receptors into the postsynaptic membrane and changes in gene expression that support the long-lasting maintenance of LTP.

Conclusion

While direct experimental evidence is pending, the classification of this compound as a positive allosteric modulator of AMPA receptors provides a strong theoretical basis for its potential to enhance synaptic plasticity and long-term potentiation. The experimental framework and signaling pathways detailed in this guide offer a roadmap for future research to empirically validate and quantify these effects. Such studies will be crucial in determining the therapeutic potential of this compound for cognitive disorders characterized by deficits in synaptic plasticity.

References

Molecular Targets of Nooglutil in the Central Nervous System: A Technical Guide

Introduction

Nooglutil, chemically known as N-[(5-Hydroxy-3-pyridinyl)carbonyl]-L-glutamic acid, is a nootropic agent developed at the Research Institute of Pharmacology, Russian Academy of Medical Sciences.[1][2] Classified as an amino acid derivative, it shares structural similarities with other nootropic compounds like Picamilon.[3] It has been investigated for its potential in treating amnesia and for its broader cognitive-enhancing effects.[1][2] Preclinical studies have demonstrated its ability to improve learning and memory, protect against ischemic neuronal damage, and mitigate cognitive deficits in various animal models.[3][4][5] This document provides a detailed overview of the known molecular targets of this compound within the central nervous system (CNS), focusing on its interaction with glutamate receptors and its indirect influence on other neurotransmitter systems.

Primary Molecular Target: AMPA-Type Glutamate Receptors

The principal mechanism of action of this compound involves the modulation of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) type glutamate receptors.[3][6][7] These receptors are critical for mediating fast excitatory synaptic transmission and are integral to the processes of synaptic plasticity, which underlie learning and memory.[3][8][9] this compound is recognized as a positive modulator of AMPA receptors, enhancing glutamatergic neurotransmission.[3][6] This modulation is believed to be a key contributor to its nootropic effects.[3]

Quantitative Data: Binding Affinity for Glutamate Receptors

Radioligand binding assays have been employed to quantify the affinity of this compound and other nootropic agents for various glutamate receptor subtypes. The data indicates a pharmacologically significant and relatively selective action of this compound on AMPA receptors.

| Compound | Receptor Type | Ligand Used | IC50 (µM) |

| This compound | AMPA | [G-3H]Ro 48-8587 | 6.4 ± 0.2 [10][11][12][13][14] |

| Noopept | AMPA | [G-3H]Ro 48-8587 | 80 ± 5.6[10][11][12][13][14] |

| Semax | mGlu | [G-3H]LY 354740 | 33 ± 2.4[3][10][11][13][14] |

| Dimebon | NMDA (Channel) | [G-3H]MK-801 | 59 ± 3.6[10][11][13] |

IC50 represents the concentration of a drug that is required for 50% inhibition in vitro.

Signaling Pathway: AMPA Receptor Modulation

This compound's interaction with AMPA receptors enhances synaptic plasticity, a fundamental process for cognitive functions. By acting as a positive modulator, it is thought to facilitate the strengthening of synaptic connections, which is crucial for memory formation and retention.

Experimental Protocol: Radioligand Binding Assay

The binding affinity of this compound for AMPA receptors was determined using a competitive radioligand binding assay in vitro.

-

Objective: To determine the concentration at which this compound displaces 50% of a specific radiolabeled ligand from AMPA receptors (IC50).

-

Tissue Preparation: Synaptic membranes are prepared from rat cerebral cortex.

-

Radioligand: [G-3H]Ro 48-8587, a selective agonist for AMPA receptors, is used.[10][11][12][13][14]

-

Procedure:

-

The prepared brain tissue membranes are incubated with the radioligand ([G-3H]Ro 48-8587).

-

Varying concentrations of this compound (e.g., 10⁻¹⁰ to 10⁻⁴ M) are added to the incubation mixture to compete with the radioligand for the receptor binding sites.[10][11][13]

-

After incubation, the bound and free radioligand are separated by filtration.

-

The amount of radioactivity bound to the membranes is measured using liquid scintillation counting.

-

-

Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of [G-3H]Ro 48-8587 is calculated to determine the IC50 value.[10][11][12][13]

Indirect and Secondary Molecular Effects

Beyond its primary action on AMPA receptors, this compound exerts indirect effects on other CNS neurotransmitter systems, likely mediated through its primary influence on the glutamatergic system.[3][6]

Dopaminergic System Modulation

Studies indicate that this compound can indirectly affect the brain's dopaminergic system. This interaction is complex and appears to be dose-dependent.

Quantitative Data: Effects on D2 Receptors

In vivo administration of this compound has been shown to alter the characteristics of dopamine D2 receptors in the rat striatum.

| Dose (in vivo) | Effect on D2 Receptors (Binding of ³H-spiperone) |

| 50 mg/kg | Increased dissociation constant (Kd) and density (Bmax)[6] |

| 100 mg/kg | Effect was abolished[6] |

| 5 nM - 750 µM (in vitro) | No effect on ³H-spiperone binding[6] |

Signaling Pathway: Indirect Dopaminergic Influence

The effect of this compound on the dopaminergic system is not direct but is mediated by its primary action on glutamatergic pathways, which in turn modulate dopaminergic neuron activity.

Other Neurotransmitter Systems and Effects

-

Acetylcholine: Some research suggests that this compound may enhance memory formation by promoting the release of acetylcholine.[3]

-

Serotoninergic and Dopaminergic Correction: In a rat model of prenatal alcohol exposure, this compound administration was found to mitigate cognitive deficits by restoring hippocampal dopaminergic and cortical serotoninergic function, suggesting a role in correcting neurotransmitter imbalances under pathological conditions.[3][4]

-

Mitochondrial Respiration: In models of acute craniocerebral trauma, this compound has been shown to prevent the inhibition of respiration in brain mitochondria, indicating a neuroprotective effect on mitochondrial function and energy metabolism.[3][15]

Experimental Protocol: Neurotransmitter System Analysis (Prenatal Alcoholization Model)

-

Objective: To assess if this compound can correct functional and biochemical CNS disorders caused by prenatal alcohol exposure.

-

Model: Pregnant rats are administered ethanol (5 g/kg/day). Their offspring exhibit delayed impairments in learning and memory.[4]

-

Intervention: The offspring are treated with this compound (25 mg/kg/day) from the 8th to the 20th day of life.[4]

-

Assessments:

-

Results: this compound treatment was found to prevent the delayed behavioral impairments and disturbances in the serotoninergic and dopaminergic systems observed in the alcohol-exposed offspring.[4]

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the in vitro radioligand binding assay used to determine the binding affinity of this compound.

The primary molecular target of this compound in the central nervous system is the AMPA-type glutamate receptor, for which it acts as a positive modulator with a micromolar binding affinity. This interaction is central to its effects on enhancing synaptic plasticity and cognitive function. Additionally, this compound has demonstrated indirect, dose-dependent effects on the dopaminergic system and a capacity to restore neurotransmitter balance in specific pathological models. Its neuroprotective properties may also be linked to the preservation of mitochondrial function. Further research is required to fully elucidate the downstream signaling cascades and the precise nature of its modulatory effects on multiple neurotransmitter systems.

References

- 1. Nooglutyl - Wikipedia [en.wikipedia.org]

- 2. medkoo.com [medkoo.com]

- 3. This compound | 112193-35-8 | Benchchem [benchchem.com]

- 4. [The this compound correction of functional disorders of the central nervous system caused by prenatal alcoholization in rats] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Nooglutyl [trbextract.com]

- 6. Effect of this compound on benzodiazepine withdrawal syndrome and binding of 3H-spiperone with D2 receptors in rat striatum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. [Studying specific effects of nootropic drugs on glutamate receptors in the rat brain] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. nootropic drug: Topics by Science.gov [science.gov]

- 12. medchemexpress.com [medchemexpress.com]

- 13. researchgate.net [researchgate.net]

- 14. Ro-48-8587 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 15. researchgate.net [researchgate.net]

Initial In Vitro Characterization of Nooglutil's Bioactivity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the initial in vitro characterization of Nooglutil (N-[(5-Hydroxy-3-pyridinyl)carbonyl]-L-glutamic acid), a nootropic agent with potential cognitive-enhancing and neuroprotective effects. The following sections detail its known bioactivity, experimental protocols for key assays, and a visualization of its proposed mechanism of action.

Summary of In Vitro Bioactivity

This compound's primary in vitro bioactivity is centered on its interaction with the glutamatergic system, a key pathway in synaptic plasticity, learning, and memory. The compound has been identified as a positive modulator of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors. Furthermore, studies have investigated its potential interaction with the dopaminergic system to understand the full scope of its neuropharmacological profile.

Quantitative Data Summary

The following table summarizes the key quantitative findings from in vitro studies on this compound.

| Target Receptor | Ligand/Assay Type | Preparation | Key Finding | Reference |

| AMPA Receptor | Competitive binding assay with [G-³H]Ro 48-8587 (a selective AMPA agonist) | Rat brain tissue | IC₅₀ = 6.4 ± 0.2 µM | [1] |

| Dopamine D2 Receptor | Radioligand binding assay with [³H]-spiperone | Rat striatum | No effect on binding at concentrations from 5 nM to 750 µM | [2] |

IC₅₀ (Half maximal inhibitory concentration): Indicates the concentration of this compound required to displace 50% of the radiolabeled ligand from the AMPA receptor.

Proposed Mechanism of Action and Signaling Pathway

This compound is thought to exert its effects primarily through the modulation of the glutamatergic system. As a positive modulator of AMPA receptors, it is hypothesized to enhance synaptic plasticity. This primary action is also believed to indirectly influence other neurotransmitter systems, such as the dopaminergic system.[2]

Detailed Experimental Protocols

While the precise, step-by-step protocols for the cited this compound studies are not fully available in the public domain, the following sections describe standardized and representative methodologies for the types of in vitro assays used to characterize its bioactivity.

AMPA Receptor Competitive Binding Assay

This assay determines the affinity of a test compound (this compound) for the AMPA receptor by measuring its ability to compete with a known radiolabeled ligand.

Materials:

-

Tissue: Whole rat brain or specific regions like the cerebral cortex.

-

Radioligand: [G-³H]Ro 48-8587 or another suitable AMPA receptor agonist/antagonist.

-

Buffers: Tris-HCl buffer, wash buffer.

-

Instrumentation: Scintillation counter, homogenizer, centrifuge, filter manifold.

Methodology:

-

Membrane Preparation:

-

Rat brain tissue is homogenized in ice-cold buffer.

-

The homogenate is centrifuged at low speed to remove nuclei and cell debris.

-

The supernatant is then centrifuged at high speed to pellet the membranes.

-

The membrane pellet is washed and resuspended in fresh buffer to a specific protein concentration.

-

-

Binding Assay:

-

A constant concentration of the radioligand ([G-³H]Ro 48-8587) is incubated with the prepared membranes.

-

Varying concentrations of the unlabeled test compound (this compound) are added to the incubation mixture.

-

Non-specific binding is determined by adding a high concentration of a known unlabeled AMPA receptor ligand.

-

The mixture is incubated at a specific temperature for a set duration to reach equilibrium.

-

-

Separation and Quantification:

-

The incubation is terminated by rapid filtration through glass fiber filters, separating the bound radioligand from the free radioligand.

-

The filters are washed rapidly with ice-cold buffer to remove any non-specifically bound radioligand.

-

The radioactivity retained on the filters is measured using a liquid scintillation counter.

-

-

Data Analysis:

-

The specific binding is calculated by subtracting the non-specific binding from the total binding.

-

The data are plotted as the percentage of specific binding versus the logarithm of the competitor (this compound) concentration.

-

The IC₅₀ value is determined from the resulting sigmoidal curve using non-linear regression analysis.

-

Dopamine D2 Receptor Binding Assay

This assay is similar to the AMPA receptor assay but uses a specific radioligand for the D2 receptor and tissue from a brain region with high D2 receptor density.

Materials:

-

Tissue: Rat striatum.

-

Radioligand: [³H]-spiperone.

-

Buffers: Tris-HCl buffer, wash buffer.

-

Instrumentation: Same as for the AMPA receptor assay.

Methodology: The protocol is analogous to the one described in section 3.1, with the following key differences:

-

Tissue Source: Rat striatum is used due to its high expression of dopamine D2 receptors.

-

Radioligand: [³H]-spiperone is the specific radioligand for D2 receptors.

-

Non-specific Binding: Determined using a high concentration of a known D2 antagonist, such as haloperidol or unlabeled spiperone.

The data from the study by Voronina et al. (2002) indicated that this compound did not compete with [³H]-spiperone for binding to D2 receptors, suggesting a lack of direct interaction at the concentrations tested.[2]

Conclusion and Future Directions

The initial in vitro characterization of this compound indicates that it is a modulator of the glutamatergic system, with a micromolar affinity for AMPA receptors. It does not appear to directly interact with dopamine D2 receptors. These findings provide a basis for its observed nootropic and neuroprotective effects in vivo.

Future in vitro research should focus on:

-

Electrophysiological studies: Utilizing patch-clamp techniques on cultured neurons or brain slices to characterize the functional effects of this compound on AMPA receptor-mediated currents (e.g., potentiation of agonist-induced currents, effects on desensitization kinetics).

-

High-throughput screening: To further investigate its selectivity across a broader range of CNS receptors.

-

In vitro neuroprotection assays: To quantify its protective effects against excitotoxicity, oxidative stress, or other models of neuronal damage.

References

- 1. Binding of 3H-spiperone and 3H-(-)-sulpiride to dopamine D2 receptors in rat striatal membranes: methodological considerations and demonstration of the identical nature of the binding sites for the two ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors - PMC [pmc.ncbi.nlm.nih.gov]

Neuroprotective Properties of Nooglutil Against Excitotoxicity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Excitotoxicity, the pathological process by which neuronal damage is triggered by the overactivation of glutamate receptors, is a key contributor to a variety of neurodegenerative disorders. Nooglutil, N-(5-hydroxynicotinoyl)-L-glutamic acid, is a nootropic agent developed in Russia with a proposed mechanism of action as a positive modulator of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) subtype of glutamate receptors. This technical guide provides a comprehensive overview of the currently available evidence for the neuroprotective properties of this compound against excitotoxicity. While direct, quantitative in vitro data on this compound's efficacy in excitotoxicity models is limited in publicly accessible literature, this guide synthesizes the existing in vivo findings and provides a theoretical framework for its potential neuroprotective mechanisms. Furthermore, detailed experimental protocols are presented to enable researchers to investigate the neuroprotective effects of this compound in established in vitro models of excitotoxicity.

Introduction to this compound and its Mechanism of Action

This compound (CAS: 112193-35-8) is a synthetic nootropic compound.[1][2][3][4] Structurally, it is N-(5-hydroxynicotinoyl)-L-glutamic acid.[4][5] The primary proposed mechanism of action for this compound is the positive allosteric modulation of AMPA receptors.[6] This suggests that this compound may enhance the physiological effects of glutamate at these receptors, which are crucial for fast synaptic transmission and synaptic plasticity.

The Rationale for Neuroprotection Against Excitotoxicity

Excitotoxicity is a cascade of events initiated by excessive stimulation of glutamate receptors, leading to a massive influx of calcium ions (Ca²⁺), subsequent activation of catabolic enzymes, mitochondrial dysfunction, and ultimately, neuronal cell death. While positive modulation of AMPA receptors might seem counterintuitive for neuroprotection, as it enhances glutamatergic signaling, the therapeutic potential may lie in the nuanced effects on receptor kinetics and downstream signaling pathways. It is hypothesized that by modulating AMPA receptor function, this compound could potentially:

-

Promote the expression of neurotrophic factors: Activation of AMPA receptors has been linked to the upregulation of brain-derived neurotrophic factor (BDNF), which has potent neuroprotective and neuro-restorative effects.[1]

-

Activate pro-survival signaling cascades: Moderate AMPA receptor activation can trigger intracellular signaling pathways, such as the PI3K/Akt and ERK pathways, which are known to promote cell survival.[1]

-

Stabilize synaptic function: By enhancing synaptic plasticity, this compound may help maintain neuronal network integrity in the face of excitotoxic insults.

In Vivo Evidence of Neuroprotection

To date, the most direct evidence for the neuroprotective effects of this compound comes from a study in a rat model of hemorrhagic stroke. While not a pure excitotoxicity model, excitotoxic mechanisms are known to play a significant role in the neuronal damage following such an injury.

| Study Model | Compound | Dosage | Administration Route | Key Findings | Reference |

| Rat Model of Intracerebral Posttraumatic Hematoma (Hemorrhagic Stroke) | This compound | 10 and 20 mg/kg | Intraperitoneal | - Decreased neurological deficiency- Restored coordination of movements- Improved passive avoidance reaction retrieval- Prevented loss of experimental animals | [7] |

In Vitro Excitotoxicity Data (Current Gap in Knowledge)

A thorough review of the publicly available scientific literature did not yield specific quantitative in vitro data on the neuroprotective effects of this compound in established models of excitotoxicity (e.g., glutamate or NMDA-induced neuronal cell death). Therefore, the following sections on experimental protocols are provided as a guide for researchers to conduct such investigations.

Experimental Protocols for Assessing Neuroprotective Effects

The following are detailed methodologies for key experiments to quantify the neuroprotective properties of a compound like this compound against excitotoxicity in vitro.

Primary Neuronal Culture

-

Cell Source: Cortical or hippocampal neurons from embryonic day 18 (E18) Sprague-Dawley rat or C57BL/6 mouse fetuses.

-

Dissociation: Dissect cortices or hippocampi in ice-cold Hanks' Balanced Salt Solution (HBSS). Mince the tissue and incubate in a solution of papain (20 units/ml) and DNase I (0.005%) in a neurobasal medium for 20-30 minutes at 37°C.

-

Plating: Gently triturate the tissue with a fire-polished Pasteur pipette to obtain a single-cell suspension. Centrifuge the cells and resuspend in Neurobasal medium supplemented with B-27 supplement, GlutaMAX, and penicillin-streptomycin. Plate the cells on poly-D-lysine-coated plates or coverslips at a density of 1-2 x 10⁵ cells/cm².

-

Maintenance: Incubate the cultures at 37°C in a humidified atmosphere of 5% CO₂. Change half of the medium every 3-4 days. Experiments are typically performed on mature cultures (10-14 days in vitro).

Induction of Excitotoxicity

-

Excitotoxic Agent: Prepare a stock solution of L-glutamic acid or N-methyl-D-aspartate (NMDA) in a suitable buffer (e.g., HBSS).

-

Treatment: Prior to inducing excitotoxicity, replace the culture medium with a serum-free, defined medium.

-

This compound Pre-treatment: Add this compound at various concentrations to the cultures and incubate for a predetermined period (e.g., 1-24 hours).

-

Excitotoxic Insult: Add the excitotoxic agent (e.g., 50-100 µM glutamate or 100-200 µM NMDA) to the cultures and incubate for a specified duration (e.g., 15-30 minutes for acute exposure, or for the entire duration of the experiment for chronic exposure).

-

Washout and Recovery: After the excitotoxic insult, wash the cells with fresh medium and return them to the incubator for a recovery period (typically 24 hours) before assessing cell viability.

Assessment of Neuronal Viability

-

Principle: Measures the reduction of the yellow tetrazolium salt 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) to purple formazan crystals by metabolically active cells.

-

Procedure:

-

Following the recovery period, add MTT solution (final concentration 0.5 mg/ml) to each well.

-

Incubate for 2-4 hours at 37°C.

-

Solubilize the formazan crystals by adding a solubilization buffer (e.g., DMSO or a solution of SDS in HCl).

-

Read the absorbance at 570 nm using a microplate reader.

-

Express cell viability as a percentage of the control (untreated) group.

-

-

Principle: Measures the activity of lactate dehydrogenase (LDH) released into the culture medium from cells with damaged plasma membranes.

-

Procedure:

-

Collect the culture supernatant from each well.

-

Use a commercially available LDH cytotoxicity assay kit.

-

Add the reaction mixture (containing substrate and cofactor) to the supernatant.

-

Incubate for the time specified in the kit instructions.

-

Measure the absorbance at the recommended wavelength (e.g., 490 nm).

-

Calculate cytotoxicity as a percentage of the maximum LDH release (from cells treated with a lysis buffer).

-

Measurement of Intracellular Calcium Concentration ([Ca²⁺]i)

-

Principle: Utilizes a ratiometric fluorescent Ca²⁺ indicator, such as Fura-2 AM, to measure changes in intracellular calcium levels.

-

Procedure:

-

Load the cultured neurons on coverslips with Fura-2 AM (2-5 µM) for 30-60 minutes at 37°C.

-

Wash the cells to remove excess dye.

-

Mount the coverslip on a perfusion chamber on the stage of an inverted fluorescence microscope equipped with a ratiometric imaging system.

-

Excite the cells alternately at 340 nm and 380 nm and measure the emission at 510 nm.

-

Establish a baseline [Ca²⁺]i.

-

Perfuse the cells with the excitotoxic agent in the presence or absence of this compound.

-

Record the changes in the 340/380 nm fluorescence ratio over time, which corresponds to changes in [Ca²⁺]i.

-

Assessment of Apoptosis (Caspase-3 Activity)

-

Principle: Measures the activity of caspase-3, a key executioner caspase in the apoptotic pathway, using a fluorogenic or colorimetric substrate.

-

Procedure:

-

After the desired treatment period, lyse the cells to release their contents.

-

Use a commercially available caspase-3 activity assay kit.

-

Add the cell lysate to a reaction buffer containing the caspase-3 substrate (e.g., DEVD-pNA for colorimetric or DEVD-AFC for fluorometric).

-

Incubate at 37°C for 1-2 hours.

-

Measure the absorbance or fluorescence using a microplate reader.

-

Express caspase-3 activity relative to the control group.

-

Visualizations of Signaling Pathways and Experimental Workflows

Caption: The excitotoxicity cascade leading to neuronal death.

Caption: Proposed neuroprotective signaling pathways of this compound.

Caption: Workflow for in vitro assessment of this compound's neuroprotection.

Conclusion and Future Directions

This compound, as a positive modulator of AMPA receptors, presents an intriguing candidate for neuroprotection against excitotoxicity. The existing in vivo data in a hemorrhagic stroke model is promising but limited. A significant gap remains in the understanding of its direct neuroprotective effects at the cellular and molecular levels in response to defined excitotoxic insults. The experimental protocols outlined in this guide provide a clear path for future research to quantitatively assess the neuroprotective potential of this compound. Such studies are crucial to validate its mechanism of action and to determine its therapeutic window and efficacy for the treatment of neurodegenerative diseases where excitotoxicity is a key pathological feature. Further research should focus on obtaining robust in vitro data on neuronal viability, intracellular calcium homeostasis, and apoptotic pathways to build a strong preclinical evidence base for this compound.

References

- 1. The AMPA receptor positive allosteric modulator, S18986, is neuroprotective against neonatal excitotoxic and inflammatory brain damage through BDNF synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound | C11H12N2O6 | CID 147523 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Nooglutyl - Wikipedia [en.wikipedia.org]

- 4. This compound - Wikidata [wikidata.org]

- 5. RU2051908C1 - Process for preparing n-(5-oxynicotinoyl)-l-glutamic acid - Google Patents [patents.google.com]

- 6. Effect of this compound on benzodiazepine withdrawal syndrome and binding of 3H-spiperone with D2 receptors in rat striatum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. [Effect of this compound on rats with intracerebral posttraumatic hematoma (hemorrhagic stroke)] - PubMed [pubmed.ncbi.nlm.nih.gov]

Nooglutil: A Technical Deep Dive into its Role as a Positive Allosteric Modulator of AMPA Receptors

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nooglutil, a nootropic agent, has been identified as a positive allosteric modulator (PAM) of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors. These receptors are ligand-gated ion channels that mediate the majority of fast excitatory synaptic transmission in the central nervous system and are pivotal in synaptic plasticity, learning, and memory. This technical guide provides a comprehensive overview of the available scientific data on this compound's interaction with AMPA receptors, focusing on its mechanism of action, quantitative parameters, and potential downstream effects.

Core Mechanism of Action

This compound exerts its effects by binding to an allosteric site on the AMPA receptor complex, distinct from the glutamate binding site. This binding event does not activate the receptor directly but rather modulates its response to the endogenous agonist, glutamate. As a positive allosteric modulator, this compound enhances the receptor's function, leading to an amplification of the glutamatergic signal. The primary mechanism of action for many AMPA receptor PAMs involves slowing the receptor's deactivation and desensitization kinetics. By prolonging the open state of the ion channel in the presence of glutamate, this compound increases the influx of cations (primarily Na+ and Ca2+), thereby potentiating the postsynaptic response.

Quantitative Data Summary

The available quantitative data on this compound's interaction with AMPA receptors is currently limited. The primary piece of data available is its binding affinity, determined through radioligand binding assays.

| Parameter | Value | Method | Source |

| IC50 | 6.4 ± 0.2 µM | Radioligand binding assay with [G-3H]Ro 48-8587 (a selective AMPA receptor agonist) in rat brain membranes. | [1] |

Note: A comprehensive search of publicly available scientific literature did not yield quantitative data on this compound's efficacy, such as the percentage of potentiation of AMPA receptor-mediated currents or the fold-shift in the EC50 of glutamate. Further research is required to fully characterize these functional parameters.

Experimental Protocols

Detailed experimental protocols specifically for characterizing this compound's effects on AMPA receptors are not extensively published. However, based on standard methodologies for studying AMPA receptor PAMs, the following protocols would be appropriate for a thorough investigation.

Radioligand Binding Assay for Affinity Determination

This protocol is designed to determine the binding affinity of a test compound (e.g., this compound) for the AMPA receptor.

-

Objective: To determine the IC50 value of this compound for the AMPA receptor.

-

Materials:

-

Rat cortical membranes (source of AMPA receptors)

-

[3H]-AMPA or another suitable radiolabeled AMPA receptor agonist/antagonist

-

This compound at various concentrations

-

Incubation buffer (e.g., Tris-HCl with additives)

-

Scintillation fluid and counter

-

-

Methodology:

-

Prepare rat cortical membranes through homogenization and centrifugation.

-

In a multi-well plate, combine the membrane preparation, a fixed concentration of the radioligand, and varying concentrations of this compound.

-

Incubate the mixture to allow for binding equilibrium to be reached.

-

Terminate the binding reaction by rapid filtration through glass fiber filters to separate bound from unbound radioligand.

-

Wash the filters to remove non-specific binding.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Electrophysiological Recording for Functional Potentiation

This protocol utilizes the patch-clamp technique to measure the functional potentiation of AMPA receptor-mediated currents by this compound.

-

Objective: To quantify the effect of this compound on the amplitude and kinetics of AMPA receptor currents.

-

Cell System:

-

Primary neuronal cultures (e.g., hippocampal or cortical neurons)

-

Heterologous expression systems (e.g., HEK293 or Xenopus oocytes) transfected with specific AMPA receptor subunit combinations.

-

-

Recording Configuration: Whole-cell or outside-out patch-clamp.

-

Solutions:

-

External solution (e.g., artificial cerebrospinal fluid) containing glutamate and varying concentrations of this compound.

-

Internal solution for the patch pipette containing appropriate ions and energy sources.

-

-

Methodology:

-

Establish a whole-cell or outside-out patch-clamp recording from a neuron or transfected cell.

-

Apply a brief pulse of glutamate to elicit an AMPA receptor-mediated current and record the baseline response.

-

Perfuse the cell with a solution containing a specific concentration of this compound for a defined period.

-

Apply the same glutamate pulse in the presence of this compound and record the potentiated current.

-

Measure the peak amplitude and decay kinetics of the currents in the absence and presence of this compound.

-

Calculate the percentage potentiation of the peak current and the change in the decay time constant.

-

To determine the effect on the glutamate EC50, generate concentration-response curves for glutamate in the absence and presence of a fixed concentration of this compound.

-

Signaling Pathways and Downstream Effects

Positive modulation of AMPA receptors is known to trigger downstream signaling cascades that are crucial for synaptic plasticity and neuronal survival. While direct evidence for this compound's impact on these pathways is still emerging, the established consequences of enhanced AMPA receptor activity provide a framework for its potential downstream effects.

One of the key downstream pathways involves the activation of the cAMP response element-binding protein (CREB) . Increased Ca2+ influx through potentiated AMPA receptors can activate Ca2+/calmodulin-dependent protein kinases (CaMKs), which in turn phosphorylate and activate CREB. Activated CREB promotes the transcription of genes involved in synaptic growth and plasticity, including Brain-Derived Neurotrophic Factor (BDNF) .

A study investigating the effects of several nootropic drugs on BDNF levels in mice found that while some nootropics increased BDNF, this compound did not produce a significant change under the specific conditions of that experiment. This suggests that the downstream effects of this compound may be context-dependent or that its primary influence lies in the immediate potentiation of synaptic transmission rather than robustly altering neurotrophin levels.

Visualizations

Signaling Pathway of AMPA Receptor Potentiation

Caption: Mechanism of this compound's positive allosteric modulation of the AMPA receptor.

Experimental Workflow for Functional Characterization

Caption: Workflow for electrophysiological analysis of this compound's effect on AMPA receptors.

Logical Relationship of Downstream Signaling

Caption: Postulated downstream signaling cascade following this compound-mediated AMPA receptor potentiation.

Conclusion and Future Directions

This compound is a promising nootropic agent that functions as a positive allosteric modulator of AMPA receptors, with a demonstrated binding affinity in the low micromolar range. Its mechanism of action is presumed to involve the enhancement of glutamate-mediated synaptic transmission by prolonging the activation of AMPA receptors. However, a significant gap exists in the publicly available data regarding its functional efficacy, including the extent of current potentiation and its effect on the glutamate concentration-response relationship.

For drug development professionals, the existing data provides a foundation for further investigation. Future research should prioritize:

-

Quantitative Functional Characterization: Detailed electrophysiological studies are necessary to determine the potency and efficacy of this compound on various AMPA receptor subunit combinations.

-

Subunit Selectivity: Investigating whether this compound exhibits selectivity for specific AMPA receptor subunits (e.g., GluA1-4) and their splice variants (flip/flop) will be crucial for understanding its therapeutic window and potential side effects.

-

In Vivo Efficacy: Preclinical studies in animal models of cognitive impairment are needed to translate the in vitro findings to a physiological context.

-

Downstream Signaling Analysis: Direct measurement of this compound's impact on CREB phosphorylation and BDNF expression in relevant brain regions will elucidate its molecular mechanisms of cognitive enhancement.

A more complete understanding of these parameters will be essential for advancing this compound or its analogs through the drug development pipeline for potential therapeutic applications in cognitive disorders.

References

An In-depth Technical Guide to CAS No. 112193-35-8: GSK1016790A

For Researchers, Scientists, and Drug Development Professionals

Abstract